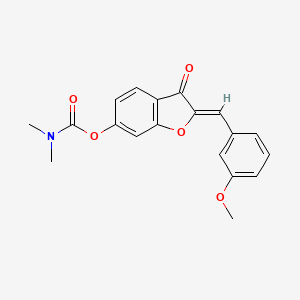![molecular formula C16H25N3O3S2 B2824692 N-(cyclohexanesulfonyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide CAS No. 1808725-14-5](/img/structure/B2824692.png)
N-(cyclohexanesulfonyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexanesulfonyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a cyclohexanesulfonyl group and a pyrimidine ring substituted with methyl and methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexanesulfonyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethyl-5-methylsulfanyl-pyrimidine.
Sulfonylation: The cyclohexanesulfonyl group is introduced via a sulfonylation reaction, where cyclohexanesulfonyl chloride reacts with an amine precursor.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through a coupling reaction between the sulfonylated pyrimidine derivative and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(cyclohexanesulfonyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the sulfonyl or amide groups.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides or sulfonamides.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
N-(cyclohexanesulfonyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, offering versatility in functional group transformations.
Materials Science: Its unique structure may be exploited in the design of novel materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism by which N-(cyclohexanesulfonyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound could affect various biochemical pathways, depending on its target, such as signal transduction pathways or metabolic processes.
類似化合物との比較
Similar Compounds
- N-(cyclohexanesulfonyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]acetamide
- N-(cyclohexanesulfonyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]butanamide
Uniqueness
N-(cyclohexanesulfonyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a valuable compound in various research fields.
Would you like more detailed information on any specific section?
特性
IUPAC Name |
N-cyclohexylsulfonyl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S2/c1-11-14(12(2)18-16(17-11)23-3)9-10-15(20)19-24(21,22)13-7-5-4-6-8-13/h13H,4-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXYAWYGNODYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NS(=O)(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824617.png)
![6-(3-Fluorophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2824618.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824619.png)


![5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2824623.png)
![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B2824624.png)
![2-(cyclopropylmethoxy)-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2824626.png)
![3-(1H-imidazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2824627.png)
![3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid](/img/structure/B2824629.png)
![2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide](/img/structure/B2824630.png)
![N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2824632.png)
